2-Cloro-4-yodo-6-metilfenol

Descripción general

Descripción

2-Chloro-4-iodo-6-methylphenol is a halogenated compound with the molecular weight of 268.48 . It is a solid substance stored at room temperature .

Molecular Structure Analysis

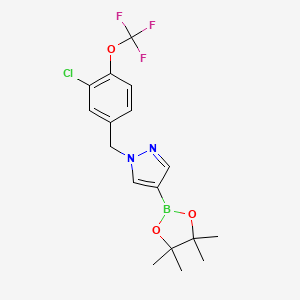

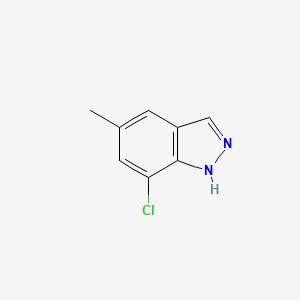

The InChI code for 2-Chloro-4-iodo-6-methylphenol is1S/C7H6ClIO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

2-Chloro-4-iodo-6-methylphenol is a solid substance stored at room temperature .Aplicaciones Científicas De Investigación

Bloques de construcción para productos naturales bioactivos

Los derivados de fenol, como el 2-Cloro-4-yodo-6-metilfenol, tienen un gran potencial como bloques de construcción para la síntesis de productos naturales bioactivos . Estos compuestos se pueden utilizar para crear moléculas complejas con grupos funcionales que imparten propiedades específicas .

Polímeros conductores

El this compound se puede utilizar en la síntesis de polímeros conductores . Estos polímeros tienen una amplia gama de aplicaciones, incluidas las de la industria electrónica para dispositivos como diodos orgánicos emisores de luz (OLED) y células solares .

Antioxidantes

Los fenoles m-ariloxi, una categoría que incluye el this compound, tienen aplicaciones como antioxidantes . Pueden ayudar a prevenir los procesos de oxidación que conducen al daño celular .

Absorbentes de rayos ultravioleta

Estos compuestos también pueden servir como absorbentes de rayos ultravioleta . Esto los hace útiles en productos como protectores solares y plásticos que requieren protección UV .

Retardantes de llama

Los fenoles m-ariloxi se utilizan como retardantes de llama . Pueden mejorar la estabilidad térmica y la resistencia al fuego de materiales como plásticos, adhesivos y recubrimientos .

Efectos antitumorales y antiinflamatorios

La investigación ha encontrado que los fenoles m-ariloxi tienen posibles actividades biológicas, incluidos los efectos antitumorales y antiinflamatorios .

Estudios de degradación fotocatalítica

El 2-Cloro-4-metilfenol, un compuesto similar, se ha utilizado en estudios de degradación fotocatalítica . Esta investigación podría extenderse potencialmente al this compound.

Síntesis de posibles fármacos contra la obesidad

El 4-Yodo-2-metilfenol, otro compuesto relacionado, se ha utilizado como reactivo de partida en la síntesis de un agonista para el receptor activado por proliferador de peroxisomas δ (PPARδ) GW501516, un posible fármaco contra la obesidad . Es posible que el this compound tenga aplicaciones similares.

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

In terms of mode of action, cresols and similar compounds can undergo nucleophilic substitution reactions . This involves the initial addition of a nucleophile (a molecule that donates an electron pair to form a chemical bond) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Análisis Bioquímico

Biochemical Properties

2-Chloro-4-iodo-6-methylphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in nucleophilic aromatic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . The compound’s halogen atoms, chlorine and iodine, contribute to its reactivity and ability to form stable intermediates during biochemical processes. Additionally, 2-Chloro-4-iodo-6-methylphenol can interact with proteins through halogen bonding, influencing protein structure and function .

Cellular Effects

The effects of 2-Chloro-4-iodo-6-methylphenol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. In some cell types, 2-Chloro-4-iodo-6-methylphenol has been observed to induce apoptosis, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 2-Chloro-4-iodo-6-methylphenol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound has been found to inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, 2-Chloro-4-iodo-6-methylphenol can activate or inhibit signaling pathways by interacting with key proteins, resulting in downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-iodo-6-methylphenol can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that 2-Chloro-4-iodo-6-methylphenol can have sustained effects on cellular function, with some effects becoming more pronounced over time . These temporal changes are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 2-Chloro-4-iodo-6-methylphenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, 2-Chloro-4-iodo-6-methylphenol can become toxic, leading to adverse effects such as liver and kidney damage . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

2-Chloro-4-iodo-6-methylphenol is involved in several metabolic pathways, including those related to its degradation and detoxification. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.

Transport and Distribution

Within cells and tissues, 2-Chloro-4-iodo-6-methylphenol is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, 2-Chloro-4-iodo-6-methylphenol can accumulate in certain tissues, influencing its overall distribution and bioavailability .

Propiedades

IUPAC Name |

2-chloro-4-iodo-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUKDIRULMFXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1489893.png)

![3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1489900.png)

![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)

![8-Methyl-3-(prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489906.png)